ethyl 4-[3-(7-chloro-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoyl]piperazine-1-carboxylate
Description
Ethyl 4-[3-(7-chloro-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoyl]piperazine-1-carboxylate is a synthetic quinazolinone derivative with a complex heterocyclic architecture. Its structure comprises a 7-chloro-substituted quinazolinone core fused to a benzoyl-piperazine moiety, further functionalized with an ethyl carboxylate group. This compound is of interest in medicinal chemistry due to the quinazolinone scaffold’s established role in targeting enzymes like kinases and topoisomerases .
Properties
Molecular Formula |
C22H21ClN4O4S |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
ethyl 4-[3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H21ClN4O4S/c1-2-31-22(30)26-10-8-25(9-11-26)19(28)14-4-3-5-16(12-14)27-20(29)17-7-6-15(23)13-18(17)24-21(27)32/h3-7,12-13H,2,8-11H2,1H3,(H,24,32) |
InChI Key |
YNIVSYMOZQBKKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(7-chloro-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting 2-aminobenzamide with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the quinazolinone intermediate with a sulfurizing agent such as Lawesson’s reagent.
Formation of the Benzoyl Group: The benzoyl group is introduced by reacting the chlorinated quinazolinone with benzoyl chloride in the presence of a base such as pyridine.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the benzoylated intermediate with piperazine under reflux conditions.
Esterification: The final step involves the esterification of the piperazine intermediate with ethyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(7-chloro-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide, and water.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 4-[3-(7-chloro-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting bacterial and viral infections.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block for the development of new materials.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(7-chloro-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it with structurally related quinazolinone and piperazine derivatives. Key compounds include:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects :
- The ethyl carboxylate group in the target compound improves solubility compared to the benzyloxycarbonyl analog in , which is more lipophilic .
- The 7-chloro and 2-thioxo groups are conserved in both the target compound and the third comparator, suggesting shared mechanisms of action (e.g., intercalation or enzyme inhibition).
Synthetic Pathways: The target compound’s synthesis likely employs triphosgene and DIEA for carbamate formation, akin to methods described for related piperazine derivatives in . In contrast, quinolone analogs (e.g., the comparator in ) often require fluorinated intermediates, complicating scalability.
Computational and Crystallographic Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
